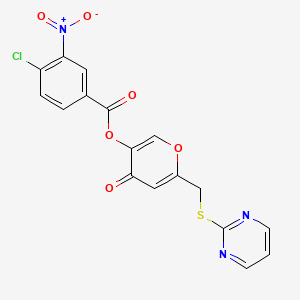

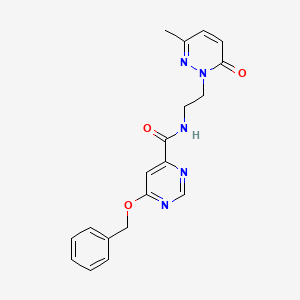

![molecular formula C13H12ClNO3S B2489832 methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate CAS No. 339009-49-3](/img/structure/B2489832.png)

methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related carbamate compounds involves various chemical transformations. For instance, the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart from corresponding amino derivatives highlights a method for generating carbamate derivatives with potential antitumor and antifilarial activities (Kumar et al., 1993). Another approach involves the alkylation of methyl-N-(4-hydroxyphenyl)carbamate leading to various substituted phenyl carbamates, demonstrating the versatility of carbamate synthesis techniques (Velikorodov, 2004).

Molecular Structure Analysis

The molecular structure and properties of carbamate derivatives have been extensively studied, with research focusing on the impact of substitution patterns on molecular conformation and bonding. For instance, the analysis of O-alkyl N-methoxycarbonyl thiocarbamates reveals insights into the conformation and hydrogen bonding patterns within these molecules, which are crucial for understanding their reactivity and interaction with biological targets (Vallejos et al., 2009).

Chemical Reactions and Properties

Carbamate compounds undergo a variety of chemical reactions, including alkylation, aminolysis, and reactions with electrophiles, to yield a range of functionalized derivatives. The synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates through aminolysis is one example of the chemical versatility of carbamates (Velikorodov, 2004). Additionally, the transformation of N-(chloromethyl) carbamates into α-aminated methyllithium via catalyzed lithiation highlights the potential for creating complex molecules from simple carbamate precursors (Ortiz et al., 1999).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal and molecular structure of methomyl, a carbamate insecticide, reveals insights into the planarity of the molecule and the weak hydrogen bonding between moieties, which can affect its physical state and reactivity (Takusagawa & Jacobson, 1977).

Chemical Properties Analysis

Carbamate compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to form hydrogen bonds. The synthesis and reactivity of N-alkyl carbamoylimidazoles, for example, demonstrate the use of carbamates as substitutes for isocyanates in the formation of ureas, carbamates, and thiocarbamates (Duspara et al., 2012). These properties are crucial for designing carbamate-based molecules with desired biological or material properties.

Applications De Recherche Scientifique

Antitumor Activity

Compounds similar to methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate have been investigated for their antitumor properties. For instance, a study on R17934-NSC 238159, which shares a similar chemical backbone, demonstrated effectiveness against several types of leukemia and solid tumors such as melanoma and lung carcinoma. The study highlighted the compound's potential for clinical application due to its low toxicity at therapeutically active doses, suggesting a promising avenue for cancer treatment research (Atassi & Tagnon, 1975).

Synthesis and Derivatives Exploration

Research on the synthesis and characterization of derivatives of such carbamates has provided insights into their potential applications. For example, the synthesis of multi-13C-labelled inhibitors of tubulin assembly, including variants of methyl N-(1H-benzimidazol-2-yl)carbamates with different substituents, was explored for their potential in disrupting tubulin assembly, a critical process in cancer cell division (Cheung, Chau, & Lacey, 1987). Another study focused on the synthesis of 2,4-disubstituted thiazoles and selenazoles, aiming at antitumor and antifilarial activities, demonstrating the versatility of carbamate derivatives in medicinal chemistry (Kumar et al., 1993).

Mechanistic Insights and Applications

Further research into carbamate derivatives of 3-aminothiophene showed electrophilic substitution reactions, providing foundational knowledge for the design of more effective derivatives with potential scientific and therapeutic applications (Brunett & McCarthy, 1968). Additionally, the study on bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related compounds demonstrated in vivo activity against lymphocytic leukemia, showcasing the potential of these derivatives in developing new antileukemic treatments (Anderson et al., 1988).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[3-[(4-chlorophenyl)methoxy]thiophen-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-17-13(16)15-12-11(6-7-19-12)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAHSLXOSUMVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=CS1)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)